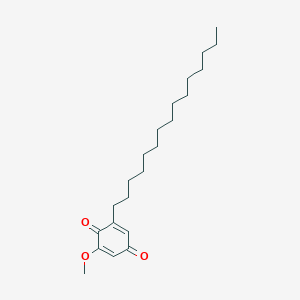

2-Methoxy-6-pentadecyl-1,4-benzoquinone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

144078-11-5 |

|---|---|

Formule moléculaire |

C22H36O3 |

Poids moléculaire |

348.5 g/mol |

Nom IUPAC |

2-methoxy-6-pentadecylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-20(23)18-21(25-2)22(19)24/h17-18H,3-16H2,1-2H3 |

Clé InChI |

MQOUTWWGQSEUCT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling 2-Methoxy-6-pentadecyl-1,4-benzoquinone in Iris Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Iris, renowned for its ornamental value, is also a rich reservoir of unique secondary metabolites with diverse biological activities. Among these are quinonoid compounds, which have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide focuses on the discovery, isolation, and potential significance of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a specific alkylated benzoquinone identified in several Iris species. While research on this particular molecule is nascent, this document provides a comprehensive overview of its discovery, the methodologies for its isolation, and an exploration of the biological activities of structurally related compounds to inform future research and drug development endeavors.

Discovery in Iris Species

The initial identification of this compound in the plant kingdom was a significant step in the phytochemical exploration of the Iris genus. This discovery was first reported in a 1992 study by Marner and colleagues, who isolated the compound from the seed oils of three distinct Iris species: Iris pseudacorus (Yellow Flag Iris), Iris missouriensis (Rocky Mountain Iris), and Iris sibirica (Siberian Iris)[1]. This research laid the groundwork for further investigation into the distribution and potential roles of such long-chain alkylated benzoquinones in plants.

Subsequent phytochemical studies on other Iris species have revealed the presence of a variety of other benzoquinone derivatives. For instance, a novel alkylated unsaturated p-benzoquinone was isolated from the hexane extract of the rhizomes of Iris kemaonensis[2]. Another study on the rhizomes of Iris nepalensis led to the isolation of a new alkylated 1,4-benzoquinone derivative[3]. While these are not the identical compound, their discovery underscores the prevalence of this class of molecules within the Iris genus and suggests a potential chemotaxonomic significance.

Quantitative Data

Currently, publicly available quantitative data on the specific yield or concentration of this compound from the seed oils of the aforementioned Iris species is limited. The primary research by Marner et al. (1992) would contain this specific information. However, for illustrative purposes, the following table provides a template for how such data would be presented.

| Iris Species | Plant Part | Compound | Yield/Concentration (if available) | Reference |

| Iris pseudacorus | Seed Oil | This compound | Data not publicly available | Marner et al., 1992[1] |

| Iris missouriensis | Seed Oil | This compound | Data not publicly available | Marner et al., 1992[1] |

| Iris sibirica | Seed Oil | This compound | Data not publicly available | Marner et al., 1992[1] |

| Iris kemaonensis | Rhizomes | Alkylated unsaturated p-benzoquinone | Not specified | Singh et al., 2006[2] |

| Iris nepalensis | Rhizomes | Alkylated 1,4-benzoquinone derivative | Not specified | Tantry et al., 2013[3] |

Experimental Protocols

The isolation and characterization of this compound from Iris seeds involve a multi-step process typical for the purification of natural products. The following methodologies are based on standard practices and inferences from related studies. The specific details are documented in the primary literature by Marner et al. (1992).

Plant Material and Extraction

-

Plant Material: Seeds of Iris pseudacorus, Iris missouriensis, and Iris sibirica are collected and dried.

-

Extraction: The dried seeds are ground to a fine powder and subjected to solvent extraction to obtain the crude seed oil. A non-polar solvent such as hexane is typically used for this purpose. The extraction is carried out over an extended period to ensure the exhaustive removal of lipids and other non-polar constituents, including the target benzoquinone.

Chromatographic Separation

The crude seed oil is then subjected to chromatographic techniques to separate the complex mixture of compounds.

-

Column Chromatography: The crude extract is typically first fractionated using column chromatography over a silica gel stationary phase. A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups, such as the carbonyl groups of the quinone ring and the methoxy group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the benzoquinone chromophore.

Potential Biological Activities and Signaling Pathways (Inferred from Related Compounds)

As of the compilation of this guide, there is a lack of specific studies on the biological activity and mechanism of action of this compound. However, the broader class of alkylated and methoxylated benzoquinones has been the subject of extensive research, revealing a range of biological effects that may be relevant for the title compound.

Cytotoxic and Anticancer Activities

Many benzoquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways. For instance, other methoxy-substituted benzoquinones have demonstrated inhibitory effects on cancer cell proliferation and DNA synthesis[4]. A structurally related compound, 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), isolated from Iris missouriensis, showed potent cytotoxic activity against KB and P-388 cells[5].

The cytotoxicity of quinones is often attributed to two primary mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process that generates superoxide radicals and other ROS, leading to oxidative stress and subsequent cellular damage.

-

Alkylation of Cellular Macromolecules: The electrophilic nature of the quinone ring allows for nucleophilic attack by cellular macromolecules such as proteins and DNA, leading to dysfunction and cell death.

Modulation of Signaling Pathways

Benzoquinone derivatives have been shown to interact with and modulate various cellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation. Some benzoquinones have been shown to inhibit this pathway, leading to decreased cancer cell growth[4].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain benzoquinones can modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38[4].

Future Directions and Conclusion

This compound represents a potentially interesting natural product from the Iris genus. While its discovery has been documented, a significant gap exists in our understanding of its biological activities. Future research should focus on:

-

Quantitative analysis of this compound in various Iris species to understand its distribution and potential ecological role.

-

Total synthesis of the molecule to provide a readily available source for biological testing.

-

In-depth biological evaluation , including cytotoxicity screening against a panel of cancer cell lines, as well as assessment of its antimicrobial, anti-inflammatory, and antioxidant properties.

-

Mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by this compound.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the natural products of Iris species. The information presented, drawing from the discovery of this compound and the known activities of related compounds, highlights the potential of this molecule as a lead for further scientific investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Isolation, structural elucidation, and chemical synthesis of 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone (irisoquin), a cytotoxic constituent of Iris missouriensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a naturally occurring benzoquinone derivative. This document details the isolation procedures, advanced spectroscopic analysis, and data interpretation integral to confirming the molecule's precise chemical architecture. The information presented herein is intended to serve as a valuable resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound belongs to a class of naturally occurring quinones, which are widely distributed in nature and known for their diverse biological activities. This particular derivative has been reported to be isolated from various plant species, including those of the Iris genus. The structural characterization of such compounds is a critical first step in exploring their potential therapeutic applications. This guide outlines the systematic approach to elucidating the structure of this compound, employing a combination of chromatographic and spectroscopic techniques.

Isolation from Natural Sources

The isolation of this compound from its natural matrix, typically plant material, is a multi-step process designed to separate the target compound from a complex mixture of other secondary metabolites. A general and effective protocol is summarized below.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Iris species) is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to efficiently extract the lipophilic benzoquinone derivative.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Separation: The concentrated extract is then subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

-

Final Purification: The pooled fractions are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield this compound as a pure compound.

Structural Elucidation Workflow

The systematic process of determining the molecular structure of this compound is depicted in the workflow diagram below. This process begins with the isolation of the pure compound and culminates in the definitive assignment of its chemical structure through the integrated analysis of data from various spectroscopic techniques.

Spectroscopic Data and Interpretation

The structural confirmation of this compound is achieved through the comprehensive analysis of data obtained from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. The fragmentation pattern offers insights into the different structural motifs present in the molecule.

Experimental Protocol: Mass spectra are typically acquired on a gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any residual impurities before it enters the mass spectrometer.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₂₂H₃₆O₃ |

| Molecular Weight | 348.52 g/mol |

| Exact Mass | 348.2664 g/mol |

| Key Fragmentation Peaks (m/z) | Interpretation |

| 348 [M]⁺ | Molecular Ion |

| 317 | [M - OCH₃]⁺ |

| 197 | Fission at the alkyl chain |

| 153 | Benzoquinone ring fragment |

The molecular ion peak at m/z 348 confirms the molecular weight of the compound. The loss of a methoxy group (•OCH₃) results in the fragment at m/z 317. The presence of a long alkyl chain is indicated by a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), with a significant peak at m/z 197 suggesting a cleavage in the pentadecyl chain. The fragment at m/z 153 is characteristic of the substituted benzoquinone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.50 | d | 1H | H-5 |

| ~5.85 | d | 1H | H-3 |

| ~3.80 | s | 3H | -OCH₃ |

| ~2.45 | t | 2H | -CH₂-Ar |

| ~1.25 | br s | 26H | -(CH₂)₁₃- |

| ~0.88 | t | 3H | -CH₃ |

Note: The predicted chemical shifts are based on analogous 2-methoxy-6-alkyl-1,4-benzoquinones.

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~187.5 | C-1 |

| ~182.0 | C-4 |

| ~159.0 | C-2 |

| ~147.0 | C-6 |

| ~135.0 | C-5 |

| ~107.0 | C-3 |

| ~56.0 | -OCH₃ |

| ~32.0 - 22.0 | -(CH₂)₁₄- |

| ~14.0 | -CH₃ |

Note: The predicted chemical shifts are based on analogous 2-methoxy-6-alkyl-1,4-benzoquinones.

The ¹H NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the quinone ring. A singlet at around 3.80 ppm is characteristic of the methoxy group protons. The signals for the long pentadecyl chain appear as a broad singlet for the methylene protons and a triplet for the terminal methyl group. The ¹³C NMR spectrum should display signals for the two carbonyl carbons of the quinone ring, the four olefinic carbons, the methoxy carbon, and a series of signals for the carbons of the pentadecyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by attenuated total reflectance (ATR).

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkyl) |

| ~1660 | Strong | C=O stretching (conjugated ketone) |

| ~1600 | Medium | C=C stretching (quinone ring) |

| ~1200 | Strong | C-O stretching (methoxy) |

The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-H stretching of the long alkyl chain and the C=O stretching of the conjugated ketone in the benzoquinone ring. A band for the C=C stretching of the ring and a strong C-O stretching band for the methoxy group should also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present.

Experimental Protocol: The UV-Vis spectrum is recorded on a spectrophotometer using a suitable solvent, such as ethanol or methanol. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| λ_max (nm) | Interpretation |

| ~265 | π → π* transition |

| ~350 | n → π* transition |

Note: The predicted absorption maxima are based on analogous 2-methoxy-1,4-benzoquinones.

The UV-Vis spectrum is expected to show two main absorption bands. The higher energy band around 265 nm is attributed to a π → π* transition within the conjugated system of the benzoquinone ring, while the lower energy, less intense band around 350 nm is characteristic of an n → π* transition of the carbonyl groups.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern chromatographic and spectroscopic techniques. Through careful isolation and purification, followed by detailed analysis of mass spectrometry, NMR, IR, and UV-Vis data, the precise molecular architecture of this natural product can be confidently established. The data and protocols presented in this guide provide a comprehensive framework for the characterization of this and related benzoquinone derivatives, which is fundamental for further investigation into their biological and pharmacological properties.

Spectroscopic Profile of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-6-pentadecyl-1,4-benzoquinone, a naturally occurring benzoquinone derivative. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the identification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical technique.

Data Presentation: Mass Spectrometry

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₃₆O₃ | - |

| Molecular Weight | 348.52 g/mol | [1] |

| Exact Mass | 348.266445 g/mol | [1] |

| Ionization Type | Electron Ionization (EI) | [1] |

Predicted Fragmentation:

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 348 would be expected. Key fragmentation patterns would likely involve the cleavage of the pentadecyl side chain. Characteristic fragments would include ions resulting from benzylic cleavage and McLafferty rearrangement.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the GC-MS analysis of this compound.

-

Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS QP 2010 SE or equivalent) is used.[1]

-

Chromatographic Conditions:

-

Column: Rtx-5MS (30 m x 0.25 mm, film thickness 0.5 µm) or a similar non-polar capillary column.[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 10 °C/min.[1]

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-600.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and to study its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation: Predicted ¹H NMR Chemical Shifts

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.45 | d | 1H |

| H-5 | ~6.55 | dt | 1H |

| -OCH₃ | ~3.80 | s | 3H |

| -CH₂- (α to ring) | ~2.45 | t | 2H |

| -(CH₂)₁₃- | ~1.25 | m | 26H |

| -CH₃ (terminal) | ~0.88 | t | 3H |

Data Presentation: Predicted ¹³C NMR Chemical Shifts

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~187.5 |

| C-4 (C=O) | ~182.0 |

| C-2 (-OCH₃) | ~159.0 |

| C-6 (-Alkyl) | ~148.0 |

| C-3 | ~107.0 |

| C-5 | ~135.0 |

| -OCH₃ | ~56.5 |

| -CH₂- (α to ring) | ~29.7 |

| -(CH₂)₁₃- | ~22.7 - 31.9 |

| -CH₃ (terminal) | ~14.1 |

Experimental Protocol: NMR Spectroscopy

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are referenced to TMS (¹H) or the residual solvent peak (¹³C).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Analysis.

References

The intricate machinery of long-chain alkyl benzoquinone biosynthesis in plants: A technical guide

An in-depth exploration of the biosynthetic pathways of sorgoleone, primin, and embelin, offering insights for researchers, scientists, and drug development professionals.

Long-chain alkyl benzoquinones are a class of specialized metabolites produced by a variety of plants, exhibiting a wide range of biological activities, including allelopathic, medicinal, and allergenic properties. This technical guide delves into the core of their biosynthesis, with a primary focus on the well-characterized pathway of sorgoleone in Sorghum bicolor, and available knowledge on primin from Primula obconica and embelin from Embelia ribes. The guide summarizes quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding for research and development applications.

The Sorgoleone Biosynthetic Pathway in Sorghum bicolor

Sorgoleone, a potent allelochemical exuded from the root hairs of sorghum, is a 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone. Its biosynthesis is a highly regulated process involving a multi-enzyme complex localized to the endoplasmic reticulum and cytosol of root hair cells. The pathway initiates with fatty acid synthesis and proceeds through a series of modifications to yield the final benzoquinone product.

Key Enzymes and Reactions

The biosynthesis of sorgoleone involves the coordinated action of several key enzymes:

-

Alkylresorcinol Synthases (ARS1 and ARS2): These Type III polyketide synthases catalyze the initial condensation reaction. They utilize a long-chain fatty acyl-CoA starter unit and three molecules of malonyl-CoA to produce a 5-alkylresorcinol intermediate.[1][2]

-

O-Methyltransferase 3 (OMT3): This S-adenosyl-L-methionine (SAM)-dependent enzyme methylates the 5-alkylresorcinol at one of the hydroxyl groups.[3]

-

Cytochrome P450 Monooxygenase (CYP71AM1): This enzyme is responsible for the hydroxylation of the methylated resorcinol intermediate to form the corresponding hydroquinone.[4][5] The hydroquinone is then believed to be auto-oxidized to the final benzoquinone, sorgoleone, upon secretion.

Signaling Pathway and Regulation

The biosynthesis of sorgoleone is developmentally regulated and is also influenced by environmental cues, with the plant hormone jasmonic acid (JA) playing a key regulatory role. The jasmonate signaling pathway involves a cascade of protein interactions that ultimately leads to the activation of transcription factors controlling the expression of sorgoleone biosynthetic genes.

The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2. In the absence of JA, JAZ proteins bind to and inhibit MYC2. Upon perception of JA-isoleucine (the bioactive form of JA), COI1 facilitates the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. This releases MYC2, allowing it to activate the transcription of downstream target genes, including those involved in sorgoleone biosynthesis.[4][6]

Quantitative Data

While specific enzyme kinetic parameters (Km, Vmax) for the dedicated enzymes in sorgoleone biosynthesis are not extensively reported in publicly available literature, some quantitative data on substrate preference and product yield are available.

| Enzyme | Preferred Substrate(s) | Relative Activity (%) | Reference |

| ARS1 | Myristoyl-CoA (C14:0) | 100 | [7] |

| Palmitoleoyl-CoA (C16:1) | ~90 | [7] | |

| ARS2 | Palmitoleoyl-CoA (C16:1) | 100 | [7] |

| Myristoyl-CoA (C14:0) | ~85 | [7] |

Table 1: Substrate Specificity of Sorghum bicolor Alkylresorcinol Synthases (ARS1 and ARS2). Relative activity is shown with the most preferred substrate set to 100%.

| Plant Part | Sorgoleone Concentration | Reference |

| Sorghum bicolor root exudates | Varies significantly among genotypes | |

| Sorghum bicolor root hairs | Up to 20 µg/mg root dry weight |

Table 2: Sorgoleone Content in Sorghum bicolor.

Biosynthesis of Primin in Primula obconica

Primin (2-methoxy-6-pentyl-1,4-benzoquinone) is a well-known contact allergen found in the glandular hairs of Primula obconica. Despite its significance in dermatology, the biosynthetic pathway of primin is not as well-elucidated as that of sorgoleone.

It is hypothesized that the biosynthesis of primin follows a similar polyketide pathway, likely involving a polyketide synthase that utilizes a fatty acyl-CoA starter unit and malonyl-CoA extender units to form an alkylresorcinol intermediate. This intermediate would then undergo methylation and hydroxylation to yield primin. However, the specific enzymes involved in this pathway have not yet been identified and characterized.

Quantitative Data

| Plant Part | Primin Concentration | Reference |

| Primula obconica leaves/stems | 262 µg/g fresh plant material | [8] |

| Primula obconica flowers | 531 µg/g fresh plant material | [8] |

Table 3: Primin Content in Primula obconica. Note that primin-free cultivars have been developed.[9][10]

Biosynthesis of Embelin in Embelia ribes

Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is the major bioactive constituent of Embelia ribes fruits and is recognized for its wide range of pharmacological activities.[11][12] Similar to primin, the biosynthetic pathway of embelin remains largely uncharacterized. It is presumed to be synthesized via a polyketide pathway, but the specific enzymes and intermediates have not been elucidated.

Quantitative Data

| Plant Part | Embelin Content (% w/w) | Reference |

| Embelia ribes fruits (methanol extract) | ~4.33% | [13] |

| Embelia ribes fruits (chloroform extract) | ~1.86% | [13] |

| Embelia ribes berries | 1.7% - 5.79% (varies by genotype and extraction method) | [14] |

| Embelia tsjeriam-cottam fruits | 3.96% |

Table 4: Embelin Content in Embelia Species.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of long-chain alkyl benzoquinones.

General Workflow for Studying Biosynthesis

Detailed Methodologies

4.2.1. Isolation of Sorghum Root Hairs

A common method for isolating sorghum root hairs involves flash-freezing the roots in liquid nitrogen and then agitating them to break off the brittle, frozen root hairs. The collected material can then be sieved to separate the root hairs from other root debris.

4.2.2. Alkylresorcinol Synthase (ARS) Enzyme Assay

-

Principle: The assay measures the formation of the 5-alkylresorcinol product from a fatty acyl-CoA and radiolabeled malonyl-CoA.

-

Reaction Mixture: A typical reaction mixture contains purified recombinant ARS enzyme, a specific fatty acyl-CoA starter unit (e.g., palmitoleoyl-CoA), [2-¹⁴C]malonyl-CoA, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity incorporated into the 5-alkylresorcinol is quantified by liquid scintillation counting.[7]

4.2.3. O-Methyltransferase (OMT) Enzyme Assay

-

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the alkylresorcinol substrate.

-

Reaction Mixture: The reaction typically includes the purified recombinant OMT enzyme, the 5-alkylresorcinol substrate, [methyl-¹⁴C]SAM, and a suitable buffer.

-

Incubation and Analysis: Following incubation, the methylated product is extracted and quantified similarly to the ARS assay.

4.2.4. Cytochrome P450 (CYP71AM1) Hydroxylase Assay

-

Principle: This assay can be performed using microsomes prepared from yeast or insect cells expressing the recombinant CYP71AM1 enzyme. The assay measures the conversion of the methylated resorcinol intermediate to the dihydrosorgoleone product.

-

Reaction Mixture: The reaction mixture contains the microsomes, the methylated resorcinol substrate, and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation and Analysis: After incubation, the reaction is stopped, and the products are extracted. The formation of dihydrosorgoleone can be detected and quantified by gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation).[4][5]

4.2.5. Extraction and Quantification of Alkyl Benzoquinones

-

Sorgoleone: Sorgoleone is typically extracted from sorghum roots by briefly dipping them in an organic solvent like dichloromethane or methanol. The extract can then be analyzed by HPLC with UV detection or by GC-MS.

-

Primin: Primin can be extracted from the aerial parts of Primula obconica using various organic solvents. Quantification is often performed by GC-MS.[8]

-

Embelin: Embelin is extracted from the dried and powdered fruits of Embelia ribes using solvents such as n-hexane, methanol, or chloroform. HPLC is a common method for the quantification of embelin in the extracts.[13][14]

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of sorgoleone in Sorghum bicolor, providing a model system for understanding the production of long-chain alkyl benzoquinones in plants. The identification of the key enzymes and the elucidation of the regulatory mechanisms offer opportunities for metabolic engineering to enhance or modify the production of these bioactive compounds.

In contrast, the biosynthetic pathways of primin and embelin remain largely unexplored. Future research efforts should focus on identifying and characterizing the polyketide synthases, methyltransferases, and hydroxylases involved in their synthesis. A combination of transcriptomics, proteomics, and functional genomics approaches, similar to those successfully employed for sorgoleone, will be crucial in unraveling these pathways. A deeper understanding of the biosynthesis of these compounds will not only provide fundamental insights into plant specialized metabolism but also pave the way for their sustainable production and potential applications in agriculture, medicine, and other industries.

References

- 1. Development and validation of an in vitro, seven-in-one human cytochrome P450 assay for evaluation of both direct and time-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. A cytochrome P450 CYP71 enzyme expressed in Sorghum bicolor root hair cells participates in the biosynthesis of the benzoquinone allelochemical sorgoleone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct emission of the allergen primin from intact Primula obconica plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primula obconica--is contact allergy on the decline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bbrc.in [bbrc.in]

Preliminary Biological Activity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available scientific information regarding the biological activity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone. Extensive literature searches have revealed a notable scarcity of specific quantitative data, detailed experimental protocols, and defined signaling pathways directly attributed to this compound. To provide a comprehensive technical guide within the requested framework, this report includes data on the broader class of alkylated and methoxylated benzoquinones where relevant, and presents detailed information on a closely related, well-studied analogue, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), as a case study.

Introduction to this compound

This compound is a naturally occurring benzoquinone derivative. It has been isolated from the seed oils of various species of the Iris genus, including Iris pseudacorus, Iris missouriensis, and Iris sibirica.[1] Quinones and their derivatives are a class of compounds known for a wide range of biological activities, including cytotoxic effects against cancer cells.[2] The long pentadecyl alkyl chain and the methoxy group on the benzoquinone ring are key structural features that are expected to influence its biological properties, such as membrane permeability and interaction with molecular targets.

While the specific biological activities of this compound are not extensively documented, the general class of alkylated 1,4-benzoquinones has been noted for its in vitro growth inhibitory effects against several human cancer cell lines.[2]

Biological Activities of Related Benzoquinones

Due to the limited specific data on this compound, this section summarizes the biological activities of structurally related methoxy-benzoquinones to provide a contextual understanding of its potential bioactivities.

Cytotoxicity

Benzoquinone derivatives are known to exhibit cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and alkylation of essential macromolecules.[3] The cytotoxic potency of these compounds is highly dependent on the nature and position of their substituents. For instance, a comparative study on various p-benzoquinone congeners revealed that their cytotoxicity varies significantly between different cell types, such as rat hepatocytes and PC12 cells.[3]

Table 1: Comparative Cytotoxicity of p-Benzoquinone Derivatives

| Compound | IC50 (µM) in Rat Hepatocytes | IC50 (µM) in PC12 Cells |

| p-Benzoquinone | 15 ± 2 | 25 ± 3 |

| 2-Methyl-p-benzoquinone | 40 ± 5 | 50 ± 6 |

| 2,6-Dimethyl-p-benzoquinone | 150 ± 15 | 100 ± 12 |

| 2-Methoxy-p-benzoquinone | 30 ± 4 | 40 ± 5 |

| 2,6-Dimethoxy-p-benzoquinone | > 1000 | > 1000 |

| Tetrachloro-p-benzoquinone | 5 ± 1 | 10 ± 2 |

| Duroquinone | > 1000 | > 1000 |

| 2,6-Di-tert-butyl-p-benzoquinone | > 1000 | > 1000 |

Data sourced from Siraki et al., Toxicological Sciences, 2004.[4]

Antimicrobial Activity

Various benzoquinone derivatives have demonstrated antimicrobial properties. For instance, 2,6-dimethoxy-benzoquinone isolated from Flacourtia jangomas showed potential inhibitory activity against Staphylococcus aureus.[5] Similarly, 2-methoxy-1,4-naphthoquinone (MNQ), a related compound, has shown significant antibacterial activity against multiple antibiotic-resistant Helicobacter pylori.[6]

Case Study: 2,6-Dimethoxy-1,4-benzoquinone (DMBQ)

Given the availability of more extensive research, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is presented here as a case study to illustrate the type of biological activities and mechanisms that might be explored for this compound. DMBQ is a natural phytochemical with reported anti-cancer, anti-inflammatory, and muscle-enhancing effects.[7]

Quantitative Data for DMBQ

Table 2: Cytotoxic and Genotoxic Effects of DMBQ

| Assay | Cell Line/Organism | Concentration/Dose | Effect |

| Plating Efficiency | V79 cells | 10 - 80 µM | Dose-related reduction |

| DNA Fragmentation (in vitro) | V79 cells | 10 - 80 µM | Dose-dependent increase |

| DNA Fragmentation (in vivo) | Rats (p.o.) | 33 - 300 mg/kg | Dose-dependent increase in kidney, gastric mucosa, and brain |

Data sourced from a study on the cytotoxic, DNA-damaging and mutagenic properties of DMBQ.[8]

Experimental Protocols for DMBQ

Cytotoxicity Assay (Plating Efficiency):

-

Cell Culture: V79 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded at a low density and treated with varying concentrations of DMBQ (e.g., 10, 20, 40, 80 µM) for a specified period.

-

Incubation: After treatment, the cells are allowed to grow for a period sufficient to form colonies (e.g., 7-10 days).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Analysis: The plating efficiency is calculated as the number of colonies formed divided by the number of cells seeded, and the results are expressed as a percentage of the control.

DNA Fragmentation Assay (Alkaline Elution):

-

Cell Labeling: V79 cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine).

-

Treatment: Cells are exposed to different concentrations of DMBQ.

-

Lysis: Cells are lysed on a filter, and the DNA is subjected to alkaline elution.

-

Elution and Measurement: The rate of DNA elution, which is proportional to the number of DNA strand breaks, is measured by collecting fractions of the eluate and determining their radioactivity.

-

Analysis: The elution rate constant is calculated to quantify the extent of DNA damage.

Signaling Pathway Affected by DMBQ

DMBQ has been shown to increase skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway .[7] This pathway is a central regulator of cell growth, proliferation, and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of extracts of Iris hungarica and Iris sibirica | Annals of Mechnikov's Institute [journals.uran.ua]

- 3. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cytotoxic Properties of Pentadecyl-1,4-Benzoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic properties of pentadecyl-1,4-benzoquinone derivatives and related long-chain alkyl-1,4-benzoquinones, with a particular focus on the well-studied natural compound embelin. This document summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Pentadecyl-1,4-Benzoquinone Derivatives and their Therapeutic Potential

Pentadecyl-1,4-benzoquinone derivatives belong to a class of naturally occurring and synthetic compounds characterized by a benzoquinone core with a long alkyl chain. This structural motif is exemplified by embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural product isolated from the fruit of the Embelia ribes plant.[1] These compounds have garnered significant interest in oncology research due to their potent cytotoxic effects against a wide range of cancer cell lines.[1][2] Their mechanism of action is multifaceted, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][2] The lipophilic alkyl chain is believed to play a crucial role in the cellular uptake and interaction of these molecules with their intracellular targets.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of pentadecyl-1,4-benzoquinone derivatives and their analogues, such as embelin, has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and a summary of reported values is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Embelin | Human epithelial carcinoma (KB) | 5.58 | [3] |

| Embelin | Colon cancer (HCT-116) | 29 | [3] |

| Embelin Derivative 7 (salt form) | Colon cancer (HCT-116) | 30 | [3] |

| Embelin Derivative 2 | Breast cancer (MDA-MB-231) | 5 | [3] |

| Embelin Derivative 2 | Prostate cancer (PC-3) | 5.5 | [3] |

| Rapanone | Prostate cancer (PC3) | 6.50 µg/mL | [4] |

| Embelin | Prostate cancer (PC3) | 9.27 µg/mL | [4] |

| Rapanone | Prostate cancer (Du145) | 7.68 µg/mL | [4] |

| Embelin | Prostate cancer (Du145) | 21.3 | [4] |

| Rapanone | Thyroid cancer (FTC133) | 6.01 µg/mL | [4] |

| Rapanone | Thyroid cancer (8505C) | 7.84 µg/mL | [4] |

| Embelin | Thyroid cancer (8505C) | 18.86 µg/mL | [4] |

| Rapanone | Colorectal carcinoma (Caco-2) | 8.79 µg/mL | [4] |

| Embelin | Colorectal carcinoma (Caco-2) | High | [4] |

| Rapanone | Colorectal carcinoma (HT29) | 11.67 µg/mL (48h) | [4] |

| Embelin | Glioblastoma (U87MG) | >50 | [5] |

| RF-Id (Embelin Derivative) | Glioblastoma (U87MG) | 23.6 | [5] |

Core Mechanisms of Cytotoxicity

The cytotoxic effects of pentadecyl-1,4-benzoquinone derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest, often orchestrated by the modulation of critical cellular signaling pathways.

Induction of Apoptosis

A predominant mechanism by which these compounds exert their anticancer effects is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic or mitochondrial pathway.[1][6] Key events in this process include:

-

Disruption of Mitochondrial Membrane Potential: Treatment with these derivatives leads to a reduction in the mitochondrial membrane potential.[6][7]

-

Regulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, coupled with an increased translocation of the pro-apoptotic protein Bax to the mitochondria, is commonly observed.[6][7]

-

Cytochrome c Release and Caspase Activation: The altered mitochondrial permeability results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death.[1][6]

Cell Cycle Arrest

In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, some embelin derivatives have been shown to arrest HL-60 cells in the G0/G1 phase of the cell cycle.[8] In other cell types, such as MCF-7 breast cancer cells, embelin can cause a blockade in the G2/M phase.[6]

Key Signaling Pathways Modulated

The cytotoxic activities of pentadecyl-1,4-benzoquinone derivatives are underpinned by their ability to interfere with multiple oncogenic signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key aspect of the anticancer activity of these compounds. Embelin has been shown to inhibit the activation of Akt, which in turn can lead to the activation of pro-apoptotic machinery.[7] The suppression of the Akt/mTOR/S6K1 signaling cascade is also implicated in the pro-apoptotic effects of embelin.[9]

The NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Embelin is a known inhibitor of NF-κB, which contributes to its ability to sensitize cancer cells to apoptosis.[1]

The STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is another important transcription factor that promotes cell proliferation and survival. Embelin has been demonstrated to inhibit the STAT3 signaling pathway, contributing to its anti-proliferative and pro-apoptotic effects.[1]

Caption: Overview of signaling pathways modulated by pentadecyl-1,4-benzoquinone derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic properties of pentadecyl-1,4-benzoquinone derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pentadecyl-1,4-benzoquinone derivative (e.g., 2.5–300 µM for Embelin) for a specified duration (e.g., 24 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for a standard MTT cytotoxicity assay.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the pentadecyl-1,4-benzoquinone derivative for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for a specified time.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

References

- 1. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Embelin-induced MCF-7 breast cancer cell apoptosis and blockade of MCF-7 cells in the G2/M phase via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Embelin-Induced Apoptosis of Human Prostate Cancer Cells Is Mediated through Modulation of Akt and β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Embelin derivatives and their anticancer activity through microtubule disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2.4. MTT assay [bio-protocol.org]

Unveiling the Enigmatic Mechanism of Action: 2-Methoxy-6-pentadecyl-1,4-benzoquinone

A Deep Dive into a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring phenolic compound isolated from various species of the Iris plant, including Iris pseudacorus, Iris missouriensis, and Iris sibirica. As a member of the 1,4-benzoquinone class of molecules, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, drawing upon research on structurally similar compounds. Due to a paucity of direct research on this specific molecule, this paper also highlights the general mechanistic trends observed for 1,4-benzoquinone derivatives to infer potential avenues of action and guide future research.

Core Biological Activities of 1,4-Benzoquinones: A Framework for Understanding

The 1,4-benzoquinone scaffold is a recurring motif in a multitude of biologically active natural products and synthetic compounds. Research into this class of molecules has revealed several key mechanisms of action that are likely relevant to the activity of this compound.

Cytotoxicity and Induction of Apoptosis in Cancer Cells

A significant body of evidence points to the cytotoxic effects of 1,4-benzoquinone derivatives against various cancer cell lines. The primary mechanism underlying this cytotoxicity is often the induction of apoptosis, or programmed cell death. This is thought to occur through several interconnected pathways:

-

Generation of Reactive Oxygen Species (ROS): Many quinones are capable of redox cycling, a process that generates reactive oxygen species such as superoxide anions and hydrogen peroxide. An excess of intracellular ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptotic signaling cascades.

-

Mitochondrial Dysfunction: Mitochondria are central to the intrinsic apoptotic pathway. Benzoquinone derivatives have been shown to disrupt mitochondrial function by:

-

Inhibiting the Mitochondrial Respiratory Chain: Some quinones can interfere with the electron transport chain, leading to a decrease in ATP production and an increase in ROS leakage.

-

Altering Mitochondrial Membrane Potential (ΔΨm): A loss of mitochondrial membrane potential is a key early event in apoptosis, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

-

Modulation of Signaling Pathways: Benzoquinones can influence critical signaling pathways that regulate cell survival and death. These include:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Activation of stress-activated protein kinases such as JNK and p38 MAPK is a common response to cellular stress and can promote apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway by benzoquinone derivatives can lead to decreased cell proliferation and survival.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: NF-κB is a key regulator of inflammation and cell survival. Modulation of this pathway can influence the apoptotic response.

-

Antioxidant Activity

Paradoxically, while some quinones induce oxidative stress, others can act as antioxidants. The antioxidant potential of a given benzoquinone derivative is dependent on its chemical structure, including the nature and position of its substituents. The methoxy and long alkyl chain of this compound may contribute to its antioxidant properties by scavenging free radicals.

Enzyme Inhibition

The electrophilic nature of the benzoquinone ring allows for covalent modification of nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of various enzymes. A notable target for some quinone derivatives is topoisomerase II , an enzyme crucial for DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, a mechanism exploited by some anticancer drugs.

Inferred Mechanism of Action of this compound

While direct experimental evidence is scarce, based on the known activities of structurally related methoxy-benzoquinones, a putative mechanism of action for this compound can be proposed.

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

-

-

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay: This assay uses a fluorescent probe to measure intracellular ROS levels.

-

Methodology:

-

Load cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Treat cells with this compound.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay

-

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) Assay: This assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria.

-

Methodology:

-

Treat cells with this compound.

-

Incubate the cells with the JC-1 dye.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

-

Measure the ratio of red to green fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. A decrease in this ratio indicates mitochondrial depolarization.

-

-

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 values) for the biological activities of this compound. The following table is presented as a template for researchers to populate as data becomes available.

| Biological Activity | Cell Line/System | IC50 / EC50 (µM) | Reference |

| Cytotoxicity | e.g., MCF-7, HeLa | Data not available | - |

| Antioxidant Activity (DPPH) | - | Data not available | - |

| Antioxidant Activity (FRAP) | - | Data not available | - |

| Topoisomerase II Inhibition | - | Data not available | - |

Future Directions and Conclusion

The long pentadecyl chain and the methoxy group on the benzoquinone ring of this compound suggest a lipophilic character, which may facilitate its interaction with cellular membranes and intracellular targets. However, without direct experimental evidence, its precise mechanism of action remains speculative.

Future research should focus on:

-

Isolation and purification of sufficient quantities of this compound to enable comprehensive biological evaluation.

-

Systematic screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

In-depth mechanistic studies utilizing the experimental protocols outlined in this guide to investigate its effects on apoptosis, ROS production, mitochondrial function, and key signaling pathways.

-

Target identification studies to pinpoint the specific molecular targets (e.g., enzymes, receptors) with which it interacts.

An In-depth Technical Guide on the Chemical Properties of 2-Methoxy-6-pentadecyl-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring compound belonging to the benzoquinone class of molecules. It is notably isolated from the seed oils of various species of the Iris plant genus. Benzoquinones are a well-studied class of compounds known for their diverse biological activities, which has led to interest in their potential as scaffolds for drug development. This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines experimental protocols for the determination of its key physicochemical parameters, and explores potential biological signaling pathways based on the activities of related compounds.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes the core identifying information for this compound.

| Property | Value |

| Molecular Formula | C₂₂H₃₆O₃ |

| Molecular Weight | 348.52 g/mol |

| CAS Number | 144078-11-5 |

| Appearance | Presumed to be a solid at room temperature |

| Natural Sources | Seed oils of Iris species |

Due to the limited availability of experimental data for this compound, the following table presents data for a closely related, though structurally distinct, compound, 2,6-Dimethoxy-1,4-benzoquinone, to provide a contextual reference.

| Property | Value | Reference |

| Melting Point | 253-257 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO |

Experimental Protocols

To address the gap in experimental data, this section provides detailed methodologies for determining key physicochemical properties of this compound, based on internationally recognized standards.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the capillary method.

Principle: A small, powdered sample of the compound is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.[2][3][4][5][6]

Water Solubility (OECD Guideline 105)

The water solubility of a compound is a fundamental property that influences its environmental fate and biological availability. The OECD Guideline 105 provides two primary methods: the flask method and the column elution method.[7][8][9][10]

Flask Method (for solubilities > 10⁻² g/L):

-

A sufficient amount of the test substance is added to water in a flask to exceed its solubility.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and potential for bioaccumulation. It is typically expressed as its logarithm (logP).

Shake Flask Method (OECD Guideline 107):

-

A solution of the test substance is prepared in either n-octanol or water.

-

The two phases (n-octanol and water) are mixed in a vessel and shaken until equilibrium is reached.[11][12][13]

-

The phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

HPLC Method (OECD Guideline 117): This method is suitable for compounds with logP values between 0 and 6.[14][15]

-

A high-performance liquid chromatograph with a reverse-phase column is used.

-

A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

-

The test substance is injected, and its retention time is measured.

-

The logP of the test substance is determined by interpolation from the calibration curve.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the broader class of benzoquinones, particularly those isolated from plants, are known to possess a range of biological activities.[16][17] Compounds from Iris species have been shown to have antimicrobial and anti-biofilm activities.[18][19][20]

Based on studies of structurally related compounds, potential signaling pathways that could be influenced by this compound include:

-

AKT/mTOR Signaling: 2,6-Dimethoxy-1,4-benzoquinone has been shown to increase skeletal muscle mass by regulating the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

-

MAPK Signaling: Other quinone derivatives have been found to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK signaling pathways, which are involved in cellular responses to stress.

The long pentadecyl chain of this compound suggests a high degree of lipophilicity, which may facilitate its interaction with cellular membranes and membrane-associated proteins, potentially influencing a variety of signaling cascades.

Conclusion

This compound is a naturally derived compound with potential for further scientific investigation. While there is a clear need for more extensive experimental characterization of its physicochemical properties, standardized protocols are readily available to perform these assessments. The biological activities of related benzoquinones suggest that this compound may also interact with key cellular signaling pathways, making it a person of interest for drug discovery and development. Future research should focus on the experimental determination of its chemical properties and the elucidation of its specific biological mechanisms of action.

References

- 1. 2,6-Dimethoxy-1,4-benzoquinone | CAS#:530-55-2 | Chemsrc [chemsrc.com]

- 2. pennwest.edu [pennwest.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. byjus.com [byjus.com]

- 6. thinksrs.com [thinksrs.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. Water Solubility | Scymaris [scymaris.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 16. p-Benzoquinone as a Privileged Scaffold of Pharmacological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Phytochemical Composition and In Vitro Biological Activity of Iris spp. (Iridaceae): A New Source of Bioactive Constituents for the Inhibition of Oral Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 2-Methoxy-6-pentadecyl-1,4-benzoquinone: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-pentadecyl-1,4-benzoquinone is a naturally occurring compound that can be isolated from the seed oils of various Iris species, including I. pseudacorus, I. missouriensis, and I. sibirica. As a member of the benzoquinone class of molecules, it holds potential for a range of therapeutic applications due to the known biological activities of this chemical scaffold. Quinones are recognized for their roles in biological systems, including electron transport and, in a therapeutic context, for their cytotoxic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon the established activities of structurally related compounds to infer its likely mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this molecule.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its development as a therapeutic agent. The long pentadecyl chain imparts significant lipophilicity to the molecule, which is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Molecular Formula | C₂₂H₃₆O₃ |

| Molecular Weight | 348.52 g/mol |

| CAS Number | 144078-11-5 |

| Appearance | Yellow Solid |

| Solubility | Expected to be soluble in organic solvents and lipids |

Potential Therapeutic Targets and Mechanisms of Action

While direct experimental evidence for the therapeutic targets of this compound is limited in publicly available literature, the activities of other well-characterized benzoquinones provide a strong basis for predicting its potential applications and mechanisms of action.

Anticancer Activity

The benzoquinone moiety is a key pharmacophore in several established and investigational anticancer agents. The potential anticancer activity of this compound can be attributed to several mechanisms:

-

Induction of Oxidative Stress: Benzoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. Elevated ROS levels can induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells, which often have a compromised antioxidant defense system.

-

Inhibition of Topoisomerase II: Some quinone-containing compounds are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA strand breaks and the induction of apoptosis.

-

Alkylation of Cellular Nucleophiles: The electrophilic nature of the benzoquinone ring allows for Michael addition reactions with cellular nucleophiles, such as cysteine residues in proteins. This can lead to the inactivation of key enzymes and transcription factors involved in cancer cell proliferation and survival.

-

Modulation of Signaling Pathways: Benzoquinone derivatives have been shown to modulate critical signaling pathways involved in cancer progression. The PI3K/Akt/mTOR and MAPK signaling pathways are key regulators of cell growth, proliferation, and survival, and their inhibition is a common mechanism of action for anticancer drugs.

Hypothesized PI3K/Akt/mTOR Signaling Inhibition

Hypothesized MAPK Signaling Inhibition

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzoquinones have demonstrated anti-inflammatory effects through various mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), are potential targets. Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Suppression of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. By inhibiting the activation of NF-κB, this compound could suppress the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Antioxidant Activity

While benzoquinones can act as pro-oxidants in cancer cells, their hydroquinone form can exhibit antioxidant properties. The potential for this compound to act as an antioxidant is based on its ability to donate a hydrogen atom to scavenge free radicals, thereby neutralizing them and preventing oxidative damage. This dual pro-oxidant/antioxidant activity is concentration-dependent and influenced by the cellular redox environment.

Experimental Protocols for Target Validation and Drug Discovery

To elucidate the therapeutic targets and mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following are detailed protocols for key initial assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-